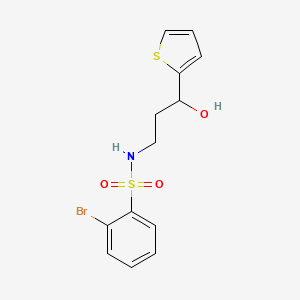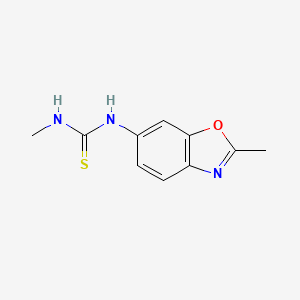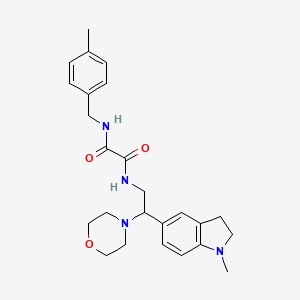![molecular formula C15H11ClF3N3 B2857922 3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338795-38-3](/img/structure/B2857922.png)
3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound with the molecular formula C15H11ClF3N3 It is characterized by the presence of a pyridine ring substituted with chlorine, trifluoromethyl, and a hydrazone linkage to a phenylprop-2-en-1-ylidene group
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It may be used in the development of specialty chemicals and materials with unique properties.
Safety and Hazards
Métodos De Preparación
The synthesis of 3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 3-chloro-5-(trifluoromethyl)pyridine and (2E)-3-phenylprop-2-en-1-ylidene hydrazine.
Condensation Reaction: The hydrazine derivative is reacted with the pyridine compound under controlled conditions to form the hydrazone linkage. This step often requires the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Mecanismo De Acción
The mechanism of action of 3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazone linkage and the trifluoromethyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes.
Comparación Con Compuestos Similares
When compared to similar compounds, 3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine stands out due to its unique combination of substituents on the pyridine ring. Similar compounds include:
3-chloro-5-(trifluoromethyl)pyridine: Lacks the hydrazone linkage and phenylprop-2-en-1-ylidene group.
2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine: Does not have the chlorine substituent.
3-chloro-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]pyridine: Missing the trifluoromethyl group.
Propiedades
IUPAC Name |
3-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3/c16-13-9-12(15(17,18)19)10-20-14(13)22-21-8-4-7-11-5-2-1-3-6-11/h1-10H,(H,20,22)/b7-4+,21-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNFZJICKMMMOC-WXEZRFCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
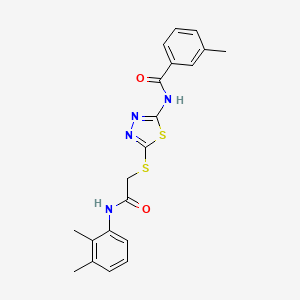
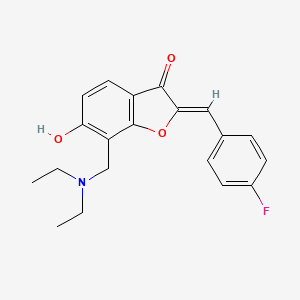
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2857841.png)
![3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2857843.png)
![6-cyclopropyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoropyrimidin-4-amine](/img/structure/B2857845.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2857847.png)
![N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2857848.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2857849.png)
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)
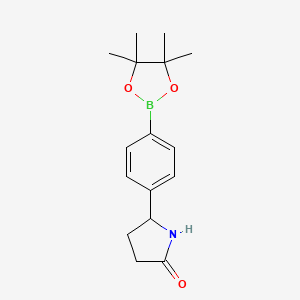
![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857852.png)
